molecular formula C21H23ClN2O B8462648 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea CAS No. 89472-86-6

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea

Cat. No. B8462648
CAS RN: 89472-86-6
M. Wt: 354.9 g/mol
InChI Key: HTVFRHBSZCGAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea is a useful research compound. Its molecular formula is C21H23ClN2O and its molecular weight is 354.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89472-86-6

Product Name

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-chlorophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C21H23ClN2O/c22-18-10-7-15(8-11-18)14-24(20-13-16-6-9-17(20)12-16)21(25)23-19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,20H,6,9,12-14H2,(H,23,25)

InChI Key

HTVFRHBSZCGAKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N(CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aniline (19 g) was dissolved in 400 ml of toluene, and with stirring and cooling, a solution of 30 g of N-4-chlorobenzyl-N-2-norbornylcarbamoyl chloride in 50 ml of toluene was added dropwise. After the addition, the temperature of the mixture was gradually raised, and it was stirred for about 10 hours at about 70° to 80° C. After cooling, the precipitated aniline hydrochloride was separated by filtration. The toluene layer was washed successively with water, a 1% aqueous solution of sodium carbonate, 1% hydrochloric acid and then water, and then dried over anhydrous sodium sulfate. Toluene was evaporated, and the residue was recrystallized from a mixture of hexane and ethanol to give 23 g of the desired 1-(4-chlorobenzyl)-1-(2-norbornyl)-3-phenylurea. mp. 111°-113° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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